Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester
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Overview
Description
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound belongs to the class of esters, which are widely used in various chemical and industrial applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester typically involves the reaction of carbonic acid derivatives with dicyclohexylamine and thioxomethyl ethyl ester. One common method is the acylation of thiols (thiolation) using reagents such as TFFH (tetrafluorophthalimide) as the coupling agent . This reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid are used to catalyze the hydrolysis of the ester.
Basic Hydrolysis (Saponification): Bases such as sodium hydroxide are employed to achieve saponification, resulting in carboxylate salts and alcohols.
Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester involves its reactivity as an ester. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of tetrahedral intermediates and subsequent product formation . The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attacks, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with similar reactivity but different applications.
Methyl Butanoate: Another ester with distinct properties and uses in flavor and fragrance industries.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
5439-73-6 |
---|---|
Molecular Formula |
C16H27NO3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
dicyclohexylcarbamothioyl ethyl carbonate |
InChI |
InChI=1S/C16H27NO3S/c1-2-19-16(18)20-15(21)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 |
InChI Key |
QYIHLHUSBBADSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=S)N(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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